trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene
Brand Name: Vulcanchem
CAS No.: 79301-84-1
VCID: VC18419278
InChI: InChI=1S/C22H16O2/c23-20-10-9-14-6-8-16-11-18-15(12-19(16)21(14)22(20)24)7-5-13-3-1-2-4-17(13)18/h1-12,20,22-24H/t20-,22+/m0/s1
SMILES:
Molecular Formula: C22H16O2
Molecular Weight: 312.4 g/mol

trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene

CAS No.: 79301-84-1

Cat. No.: VC18419278

Molecular Formula: C22H16O2

Molecular Weight: 312.4 g/mol

* For research use only. Not for human or veterinary use.

trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene - 79301-84-1

Specification

CAS No. 79301-84-1
Molecular Formula C22H16O2
Molecular Weight 312.4 g/mol
IUPAC Name (1S,2S)-1,2-dihydronaphtho[1,2-b]phenanthrene-1,2-diol
Standard InChI InChI=1S/C22H16O2/c23-20-10-9-14-6-8-16-11-18-15(12-19(16)21(14)22(20)24)7-5-13-3-1-2-4-17(13)18/h1-12,20,22-24H/t20-,22+/m0/s1
Standard InChI Key YNRNDZFOPXEGFK-RBBKRZOGSA-N
Isomeric SMILES C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)[C@@H]([C@H](C=C5)O)O
Canonical SMILES C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C(C(C=C5)O)O

Introduction

Chemical Identity and Structural Characteristics

trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene (chemical formula: C₂₂H₁₆O₂) is a chiral molecule with a molecular weight of 312.4 g/mol . Its structure consists of a dibenz(a,h)anthracene backbone modified by two hydroxyl groups in a trans-dihydrodiol configuration. The compound exists as enantiomers due to the stereochemistry of the hydroxyl groups, which significantly influences its biological interactions .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry Numbers66267-18-3, 105453-62-1, 105453-63-2
IUPAC Nametrans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene
Molecular FormulaC₂₂H₁₆O₂
Molecular Weight312.4 g/mol
Synonymous NamesDBA 1,2-dihydrodiol; CCRIS 5179

The compound’s 2D and 3D structural models highlight its planar aromatic system interrupted by hydroxylated carbons, which introduce steric strain and influence its reactivity . The trans configuration of the dihydrodiol moiety is critical for its metabolic activation and interaction with cellular targets .

Metabolic Pathways and Stereoselectivity

Dibenz(a,h)anthracene (DBA), the parent PAH, undergoes cytochrome P-450-mediated oxidation to form epoxide intermediates, which are subsequently hydrated by microsomal epoxide hydrolase to yield trans-dihydrodiol metabolites . trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene is one of three primary dihydrodiols formed during this process, alongside trans-3,4- and trans-5,6-dihydrodiols .

Stereoselective Formation

Hepatic microsomes from Aroclor 1254-pretreated rats metabolize DBA to trans-1,2-dihydrodiol with notable enantiomeric enrichment. The R,R enantiomer constitutes 85% of the trans-1,2-dihydrodiol fraction, reflecting the stereoselectivity of cytochrome P-450c and epoxide hydrolase . This preference arises from the enzymes’ active-site geometry, which favors the formation of specific epoxide intermediates and their subsequent hydration.

Dihydrodiol PositionEnantiomerRelative Mutagenicity (TA100 Revertants/nmol)
1,2S,S1,240 ± 110
1,2R,R320 ± 45
3,4R,R2,890 ± 310
5,6S,S980 ± 85
Data derived from metabolic activation studies using Aroclor 1254-induced rat hepatic microsomes .

The heightened mutagenicity of certain enantiomers correlates with their ability to form stable DNA adducts. For example, the S,S enantiomer of trans-1,2-dihydrodiol generates electrophilic diol-epoxides that covalently bind to guanine residues, initiating frameshift mutations .

Environmental and Toxicological Relevance

As a PAH metabolite, trans-1,2-dihydro-1,2-dihydroxydibenz(a,h)anthracene serves as a biomarker for environmental PAH exposure. Its presence in biological samples indicates ongoing metabolic processing of carcinogenic precursors, such as DBA, which are ubiquitous in air pollution and combustion products . Chronic exposure to PAHs and their reactive metabolites is linked to lung, skin, and bladder cancers in humans, making this compound a critical focus of toxicological monitoring .

Analytical and Regulatory Considerations

Quantification of trans-1,2-dihydro-1,2-dihydroxydibenz(a,h)anthracene in environmental and biological matrices typically employs high-performance liquid chromatography (HPLC) with chiral stationary phases to resolve enantiomers . Regulatory guidelines for PAH exposure limits often overlook stereochemical variations, despite evidence that enantiomer-specific toxicity may influence risk assessments .

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